molecular formula C22H24O7S B12856529 (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate

(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate

Cat. No.: B12856529
M. Wt: 432.5 g/mol
InChI Key: YLPJYVKVAZFIOM-IHZGOTPNSA-N
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Description

(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles such as thiols, amines, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the development of chiral compounds.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its hydroxyl and ethylthio groups can interact with various biological targets, making it a useful tool for probing biochemical pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals. Its unique functional groups make it a versatile intermediate for the production of a wide range of products.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The hydroxyl and ethylthio groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate include other tetrahydropyran derivatives with different substituents. Examples include:

  • (2S,3R,4S,5S,6R)-2-(Methylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
  • (2S,3R,4S,5S,6R)-2-(Phenylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and ethylthio groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24O7S

Molecular Weight

432.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3-benzoyloxy-2-ethylsulfanyl-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate

InChI

InChI=1S/C22H24O7S/c1-2-30-22-19(29-21(26)15-11-7-4-8-12-15)18(17(24)16(13-23)27-22)28-20(25)14-9-5-3-6-10-14/h3-12,16-19,22-24H,2,13H2,1H3/t16-,17+,18+,19-,22+/m1/s1

InChI Key

YLPJYVKVAZFIOM-IHZGOTPNSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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